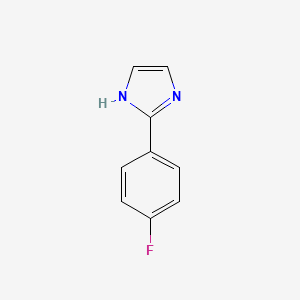

2-(4-fluorophenyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIYLLQEFVPNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471609 | |

| Record name | 2-(4-fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4278-08-4 | |

| Record name | 2-(4-fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Fluorophenyl-Imidazole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 2-(4-fluorophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active compounds and pharmaceuticals. When functionalized with a 4-fluorophenyl group at the 2-position, the resulting molecule, this compound, becomes a versatile scaffold with significant potential in drug discovery and materials science. The introduction of the fluorine atom is a strategic choice, often employed to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the molecule without significantly increasing its size.[1] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, offering insights into its synthesis, structural characteristics, and reactivity, thereby serving as a critical resource for researchers engaged in its application. This compound and its derivatives have been investigated for a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties, highlighting its importance as a key intermediate in the development of novel therapeutics.[2][3]

Synthesis and Mechanistic Considerations

The synthesis of 2-aryl-1H-imidazoles is a well-established area of organic chemistry, with several reliable methods available. A common and efficient approach for synthesizing this compound and its benzo-fused analogue involves the condensation of a diamine with an appropriate aldehyde.

Representative Synthetic Protocol: Condensation of o-Phenylenediamine and 4-Fluorobenzaldehyde

A widely utilized method for a related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, involves the reaction of a 1,2-diamine with 4-fluorobenzaldehyde in the presence of an oxidizing agent or a catalyst. A specific protocol uses sodium metabisulfite in an ethanol/water solvent system.[4]

Experimental Protocol:

-

Reactant Preparation: Dissolve 1,2-phenylenediamine (1.0 equivalent) and 4-fluorobenzaldehyde (1.0 equivalent) in ethanol.

-

Reagent Addition: In a separate flask, prepare a solution of sodium metabisulfite (1.5 equivalents) in water.

-

Reaction Execution: Add the sodium metabisulfite solution to the mixture of the diamine and aldehyde.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(4-fluorophenyl)-1H-benzo[d]imidazole as a white powder.[4]

The causality behind this experimental choice lies in the efficiency and mild conditions of the reaction. Sodium metabisulfite acts as both a mild oxidizing agent and a sulfur dioxide source, which can facilitate the cyclization and subsequent aromatization to the imidazole ring.

Synthesis Pathway Diagram

References

- 1. CAS 4278-08-4: 2-(4-Fluoro-Phenyl)-1H-Imidazole [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rjptonline.org [rjptonline.org]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-(4-fluorophenyl)-1H-imidazole: Unveiling Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth spectroscopic analysis of 2-(4-fluorophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

This compound belongs to the versatile class of imidazole derivatives, which are integral components in many biologically active compounds. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and spectroscopic techniques are the cornerstones of this process. This guide will dissect the NMR, IR, and MS data to provide a comprehensive spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon and hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Instrumentation:

-

Spectrometer: A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, is employed to ensure adequate signal dispersion.

-

Experiments: Standard one-dimensional (1D) ¹H NMR and ¹³C NMR spectra are acquired. Two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for unambiguous assignment of proton and carbon signals, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, we expect to see signals corresponding to the protons on the imidazole ring and the 4-fluorophenyl group.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole N-H | Highly variable, broad singlet | s (broad) | 1H |

| Imidazole C4-H & C5-H | ~7.0 - 7.5 | s or d | 2H |

| Phenyl H (ortho to F) | ~7.8 - 8.2 | dd or m | 2H |

| Phenyl H (meta to F) | ~7.1 - 7.4 | t or m | 2H |

-

Rationale: The protons on the imidazole ring (C4-H and C5-H) are in an electron-rich aromatic system and are expected to appear in the aromatic region. Due to tautomerism, these two protons can become chemically equivalent, leading to a single signal. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. The protons on the 4-fluorophenyl ring exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine will be deshielded and appear at a lower field.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Imidazole C2 | ~145 - 150 |

| Imidazole C4 & C5 | ~120 - 130 |

| Phenyl C (ipso, attached to imidazole) | ~125 - 130 |

| Phenyl C (ortho to F) | ~128 - 132 (doublet due to C-F coupling) |

| Phenyl C (meta to F) | ~115 - 118 (doublet due to C-F coupling) |

| Phenyl C (para, attached to F) | ~160 - 165 (doublet due to C-F coupling) |

-

Rationale: The C2 carbon of the imidazole ring, being attached to two nitrogen atoms, is the most deshielded among the imidazole carbons. The carbons of the fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly attached to the fluorine (C-para) will have the largest coupling constant and will be significantly deshielded. The fast tautomerization on the NMR timescale can sometimes lead to averaged signals for the C4 and C5 carbons of the imidazole ring, and in some cases, these signals might be difficult to detect in conventional ¹³C NMR spectra due to broadening[1].

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Molecular structure of this compound.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition

The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.

Interpreting the IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

Key Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 | N-H stretch | Imidazole |

| 3000 - 3100 | C-H stretch (aromatic) | Imidazole and Phenyl rings |

| 1600 - 1620 | C=C stretch | Aromatic rings |

| 1480 - 1520 | C=N stretch | Imidazole ring |

| 1220 - 1240 | C-F stretch | Fluorophenyl group |

| 820 - 860 | C-H out-of-plane bend | 1,4-disubstituted phenyl ring |

-

Rationale: The broad N-H stretching band is a hallmark of the imidazole ring. The aromatic C-H stretches appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are found in the 1480-1620 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is a key indicator of the fluorophenyl moiety. The out-of-plane C-H bending vibration is characteristic of the substitution pattern on the benzene ring. For a 1,4-disubstituted ring, this band is typically strong and appears in the 820-860 cm⁻¹ range. Studies on similar compounds like 4-(4-fluoro-phenyl)-1H-imidazole have shown characteristic C-C and C=C stretching vibrations around 1609 cm⁻¹ and C-N stretching vibrations in the range of 1113-1459 cm⁻¹[2].

dot graph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Experimental workflow for obtaining an IR spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: MS Data Acquisition

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for generating ions, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that usually results in a prominent molecular ion peak.

Analyzing the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, and several fragment ions resulting from the cleavage of the molecule.

Expected Molecular Ion and Fragments:

| m/z | Ion Identity |

| 162.06 | [M]⁺ (Molecular Ion) |

| 135 | [M - HCN]⁺ |

| 95 | [C₆H₄F]⁺ |

| 68 | [C₃H₄N₂]⁺ (Imidazole ring) |

-

Rationale: The molecular ion peak at m/z 162.06 corresponds to the exact mass of C₉H₇FN₂. A common fragmentation pathway for imidazoles is the loss of a neutral hydrogen cyanide (HCN) molecule, which would result in a fragment at m/z 135. Cleavage of the bond between the imidazole and phenyl rings can lead to the formation of the fluorophenyl cation at m/z 95 and the imidazole radical cation at m/z 68. The presence of the fluorine atom can be confirmed by the characteristic isotopic pattern of the molecular ion.

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Plausible fragmentation pathway in mass spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of atoms in the molecule, while IR spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies. Mass spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This multi-technique approach ensures the unambiguous identification and structural verification of this important chemical entity, which is a critical step in any research and development endeavor.

References

Foreword: The Strategic Importance of the Fluorinated Imidazole Scaffold

An In-depth Technical Guide to the Biological Activity of 2-(4-fluorophenyl)-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2] The strategic incorporation of a 4-fluorophenyl group at the 2-position of this scaffold is a deliberate and impactful modification. Fluorine, being the most electronegative element, often enhances metabolic stability, improves binding affinity to target proteins by forming favorable interactions, and modulates the pharmacokinetic profile of a molecule.[3] This guide provides a comprehensive exploration of the diverse biological activities exhibited by this compound derivatives, synthesizing data from numerous studies to offer a detailed perspective on their therapeutic potential in oncology, immunology, infectious diseases, and neurology.

Part 1: Anticancer Activity - Targeting Key Proliferation Pathways

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines, including Hela (cervical cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colorectal cancer).[1][4]

Mechanism of Action: Dual Inhibition of Angiogenesis and Cell Cycle Progression

A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of key enzymes that drive tumor growth and proliferation. Notably, certain imidazolone derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A).[1][4]

-

VEGFR-2 Inhibition: VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels (angiogenesis) required for tumor growth and metastasis.

-

CDK2A Inhibition: CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.

The dual inhibition of these pathways represents a powerful strategy, simultaneously halting the tumor's supply line and its ability to proliferate.

Data Summary: In Vitro Cytotoxicity and Enzyme Inhibition

The following table summarizes the inhibitory concentrations (IC₅₀) of representative 2-(4-fluorophenyl) imidazol-5-one derivatives against cancer cell lines and target enzymes.

| Compound | Target Cell Line/Enzyme | IC₅₀ Value | Reference |

| Compound 6 | VEGFR-2 | 67 nM | [1][4] |

| CDK2A | Moderate Inhibition | [1][4] | |

| Compound 26 | CDK2A | 0.66 µM | [1][4] |

| Compound 30 | PC3 (Prostate Cancer) | 8.15 µM | [1][4] |

| Compounds 4 & 18 | Various Cancer Cell Lines | 10.58 - 11.45 µM | [1][4] |

Visualizing the Mechanism: VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling cascade by a 2-(4-fluorophenyl)-imidazole derivative.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of test compounds on a cancer cell line.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Anti-inflammatory Activity - Modulating Key Signaling Cascades

Chronic inflammation is a key driver of numerous diseases. Certain this compound derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutics for conditions like Acute Respiratory Distress Syndrome (ARDS).[5][6]

Mechanism of Action: Suppression of Pro-inflammatory Pathways

The anti-inflammatory effects are attributed to the inhibition of critical signaling pathways, specifically the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6]

-

p38 MAPK & NF-κB Inhibition: In response to inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17). By inhibiting the phosphorylation and thus the activation of p38 and NF-κB, the imidazole derivatives effectively suppress this inflammatory cascade.[5]

This targeted inhibition leads to a measurable reduction in leukocyte migration, myeloperoxidase activity, and the secretion of key cytokines.[5][6]

Data Summary: In Vivo Anti-inflammatory Effects

| Endpoint | Effect of Fluorophenyl Imidazole Derivative | Model System | Reference |

| Leukocyte Migration | Significant Inhibition | LPS-induced ARDS in mice | [5] |

| Cytokine Secretion (TNF-α, IL-6, IL-17) | Significant Reduction | LPS-induced ARDS in mice | [5][6] |

| p38 MAPK Phosphorylation | Inhibition | LPS-induced ARDS in mice | [5] |

| NF-κB Phosphorylation | Inhibition | LPS-induced ARDS in mice | [5] |

| Acute Oral Toxicity | No signs of toxicity | OECD 423 Protocol | [5][6] |

Visualizing the Mechanism: NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory pathway by a 2-(4-fluorophenyl)-imidazole derivative.

Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

This protocol describes a standard in vivo model to assess anti-inflammatory efficacy.

-

Acclimatization: Acclimate male BALB/c mice for one week under standard laboratory conditions.

-

Grouping: Divide animals into groups: (1) Saline control, (2) LPS only, (3) LPS + Test Compound, (4) LPS + Dexamethasone (positive control).

-

Compound Administration: Administer the this compound derivative (e.g., 50 mg/kg) or vehicle orally one hour before the LPS challenge.

-

LPS Challenge: Administer Lipopolysaccharide (LPS) from E. coli (5 mg/kg) via intranasal injection to induce acute lung injury.

-

Sample Collection: Six hours post-challenge, euthanize the mice and perform bronchoalveolar lavage (BAL) to collect fluid. Collect lung tissue for histological analysis and biochemical assays.

-

Analysis:

-

Cell Count: Determine the total and differential leukocyte counts in the BAL fluid using a hemocytometer.

-

Cytokine Measurement: Measure the levels of TNF-α, IL-6, and other cytokines in the BAL fluid using ELISA kits.

-

Western Blot: Analyze lung tissue homogenates for the expression and phosphorylation status of p38 and NF-κB.

-

Part 3: Antimicrobial and Antifungal Activity

The imidazole core is famously a part of many antifungal medications.[7] Derivatives of this compound continue this legacy, showing a broad spectrum of activity against various fungal and bacterial pathogens.[8][9]

Spectrum of Activity

These compounds have been evaluated against a range of microbes, including:

-

Fungi: Candida albicans, Aspergillus flavus, Chrysosporium keratinophilum.[7]

-

Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis.

-

Gram-negative Bacteria: Escherichia coli.

The presence and position of substituents on the phenyl ring play a crucial role in determining the potency and spectrum of antimicrobial activity.[7]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table presents representative MIC values for imidazole derivatives against various microorganisms.

| Derivative Type | Microorganism | Activity/Result | Reference |

| 4-chlorophenyl substituted | S. aureus | High activity (75% inhibition) | |

| 4-fluorophenyl substituted | E. coli | High activity (62.5% inhibition) | |

| Imidazole-dienone hybrid | C. albicans (Fluconazole-resistant) | MIC = 8 µg/mL | [9][10] |

| Imidazole-dienone hybrid | S. aureus | MIC = 4-8 µg/mL | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 4: Neuromodulatory Activity - Targeting GABA-A Receptors

Beyond cytotoxicity and anti-inflammatory effects, 2-(4-fluorophenyl)-1H-benzimidazole derivatives have been identified as novel positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[11]

Mechanism of Action: Enhancing GABAergic Inhibition

These compounds bind to the α1/γ2 interface of the GABA-A receptor, a site distinct from the GABA binding site.[11] By binding here, they enhance the effect of GABA, increasing the flow of chloride ions into the neuron when GABA binds. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus enhancing inhibitory neurotransmission. This mechanism is crucial for regulating anxiety, sleep, and motor control.[11]

Data Summary: GABA-A Receptor Modulation

| Compound | Binding Affinity (pKᵢ) | Efficacy (% of GABA response) | Reference |

| Compound 9 | 5.1 - 5.53 | 172% | [11] |

| Compound 16 | Not specified | 124% | [11] |

| Compound 23 | Not specified | 132% | [11] |

Visualizing the Mechanism: GABA-A Receptor Modulation

Caption: Positive allosteric modulation of the GABA-A receptor by a 2-(4-fluorophenyl)-imidazole derivative.

Part 5: General Synthesis Workflow

The synthesis of the this compound core is typically achieved through a multi-component condensation reaction.

Visualizing the Synthesis: A General Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-1H-benzo[d]imidazole

This protocol is adapted from a published procedure.[11]

-

Reactant Preparation: In a round-bottom flask, dissolve 1,2-phenylenediamine (1.08 g, 10.0 mmol) and 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) in ethanol (10 mL).

-

Reagent Addition: In a separate vessel, dissolve sodium metabisulfite (2.85 g, 15.0 mmol) in water (3 mL) and add this solution to the flask.

-

Reaction: Stir the mixture at room temperature or under reflux conditions until the reaction is complete (monitored by TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into cold water. A precipitate will form.

-

Isolation: Filter the solid product, wash it with cold water, and dry it under a vacuum.

-

Purification: Purify the crude product using column chromatography on silica gel, typically with a solvent system like dichloromethane/diethyl ether/methanol, to afford the pure compound.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The accumulated evidence strongly supports its potential across multiple therapeutic areas, from oncology to neuropharmacology. The fluorophenyl moiety consistently contributes to enhanced biological activity and favorable drug-like properties.

Future research should focus on:

-

Lead Optimization: Systematically modifying the core structure to improve potency and selectivity for specific targets.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies on the most promising lead compounds.

-

In Vivo Efficacy: Advancing lead candidates into more complex animal models of disease to validate their therapeutic potential.

-

Target Deconvolution: For compounds with broad activity, identifying the full range of molecular targets to better understand their mechanisms and potential off-target effects.

This guide serves as a foundational resource, demonstrating that the this compound framework is a fertile ground for the discovery of next-generation therapeutics.

References

- 1. japsonline.com [japsonline.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. This compound | 4278-08-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Discovery of new imidazole derivatives containing the 2,4-dienone motif with broad-spectrum antifungal and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Innovation: A Technical Guide to 2-(4-fluorophenyl)-1H-imidazole in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-(4-fluorophenyl)-1H-imidazole, a versatile heterocyclic building block that has garnered significant attention in organic synthesis and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and characteristic reactivity, highlighting its role as a pivotal precursor for a diverse array of complex molecules. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will explore its application in the construction of pharmacologically active agents, including anticancer compounds and GABA-A receptor modulators, underscoring the strategic importance of the 2-aryl-imidazole scaffold in modern drug discovery.

Introduction: The Strategic Importance of the 2-Aryl Imidazole Moiety

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of an aryl substituent at the 2-position, particularly a fluorinated phenyl group, imbues the imidazole core with unique electronic properties and metabolic stability, making it an invaluable synthon.[2][3] The 4-fluorophenyl moiety, in particular, can enhance biological activity through favorable interactions with protein targets and improved pharmacokinetic profiles.[3]

This compound serves as a key intermediate in the synthesis of a wide range of bioactive molecules, from antifungal and anti-inflammatory drugs to potential therapeutics for cancer and neurological disorders.[3] Its utility stems from the reactivity of the imidazole ring, which allows for further functionalization at the nitrogen and carbon atoms, enabling the construction of diverse molecular architectures. This guide will provide a detailed examination of the synthesis and synthetic applications of this crucial building block.

Synthesis of this compound

The most common and efficient methods for the synthesis of 2-aryl imidazoles are variations of the Debus-Radziszewski reaction.[4][5] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[4]

The Debus-Radziszewski Reaction: A Classic Approach

The Debus-Radziszewski synthesis is a powerful tool for the construction of substituted imidazoles.[4] In the context of preparing this compound, the reaction typically involves glyoxal (a 1,2-dicarbonyl compound), 4-fluorobenzaldehyde, and ammonia.[6]

Conceptual Workflow of the Debus-Radziszewski Synthesis

Caption: Debus-Radziszewski synthesis of this compound.

The reaction proceeds through the initial formation of a diimine from the reaction of glyoxal with two equivalents of ammonia. This intermediate then condenses with 4-fluorobenzaldehyde, followed by cyclization and aromatization to yield the desired imidazole product.[7]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the principles of the Radziszewski reaction, adapted for the synthesis of the title compound.[8]

Materials:

-

4-fluorobenzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium hydroxide (concentrated)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) in ethanol.

-

To this solution, add an aqueous solution of glyoxal (40%, 1 equivalent) and cool the mixture in an ice bath.

-

Slowly add concentrated ammonium hydroxide (2-3 equivalents) to the cooled mixture with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₇FN₂ | [3] |

| Molecular Weight | 162.17 g/mol | [3] |

| Appearance | Off-white to brown solid | [3] |

| Storage Conditions | 0-8 °C | [3] |

Spectroscopic Data: While specific spectra for the parent this compound are not detailed in the provided search results, representative NMR data for closely related derivatives provide valuable insights. For instance, in the ¹H NMR spectrum of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the protons on the fluorophenyl ring typically appear as multiplets in the aromatic region, while the imidazole N-H proton gives a broad singlet at a downfield chemical shift.[9] In the ¹³C NMR spectrum, the carbon atoms of the fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom.[10]

Reactivity and Synthetic Applications

This compound is a versatile building block due to the multiple reactive sites on the imidazole ring.

N-Functionalization: Alkylation and Acylation

The presence of the N-H proton allows for facile deprotonation with a suitable base, followed by reaction with various electrophiles. This enables the introduction of a wide range of substituents at the N-1 position, a common strategy in the synthesis of pharmacologically active compounds.[8]

General Scheme for N-Functionalization

Caption: N-functionalization of this compound.

For example, N-alkylation with ethyl bromoacetate can be achieved using a base like potassium carbonate in an aprotic solvent such as acetone.[9] This reaction introduces an ester functionality that can be further manipulated, for instance, by hydrolysis to the corresponding carboxylic acid.[9]

Precursor to Substituted Imidazol-5-ones

2-(4-fluorobenzoylamino)acetic acid, which can be derived from 4-fluorobenzoyl chloride and glycine, serves as a precursor to 2-(4-fluorophenyl)oxazol-5-one. This oxazolone can then be reacted with various amines to generate 1-substituted-2-(4-fluorophenyl)imidazol-5-ones, a class of compounds that have been investigated for their anticancer activity.[11]

Multicomponent Reactions

The core imidazole structure can participate in multicomponent reactions to build molecular complexity rapidly. For instance, a four-component reaction involving benzil, 4-fluorobenzaldehyde, an amine, and ammonium acetate can lead to the formation of 1,2,4,5-tetrasubstituted imidazoles.[12]

Applications in Drug Discovery and Materials Science

The this compound scaffold is a cornerstone in the development of new therapeutic agents and functional materials.

Medicinal Chemistry

-

Anticancer Agents: As mentioned, derivatives of 2-(4-fluorophenyl)imidazol-5-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11]

-

GABA-A Receptor Modulators: The benzimidazole analogue, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, has been identified as a promising template for the development of metabolically robust positive allosteric modulators (PAMs) of the GABA-A receptor, which are potential treatments for neurological disorders.[9] The fluorophenyl group is noted to enhance metabolic stability.[9]

-

Antifungal and Anti-inflammatory Drugs: The title compound is a key intermediate in the synthesis of various pharmaceuticals, including those with antifungal and anti-inflammatory properties.[3]

Materials Science

Derivatives of 2-aryl imidazoles, such as 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole, are utilized as versatile intermediates in the synthesis of direct dyes.[13] The imidazole core can be quaternized to create reactive chromophores for applications in materials science.[13]

Conclusion

This compound has established itself as a building block of significant strategic value in organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of the imidazole ring, provides access to a vast chemical space. The incorporation of the 4-fluorophenyl group often imparts favorable biological and physical properties to the resulting molecules. The continued exploration of the chemistry of this compound and its derivatives promises to yield novel therapeutic agents and advanced materials, making it a focal point for innovation in both academic and industrial research.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. CAS 4278-08-4: 2-(4-Fluoro-Phenyl)-1H-Imidazole [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]

- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. japsonline.com [japsonline.com]

- 12. 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazoles: From Classic Reactions to Modern Methodologies

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have driven continuous innovation in its synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing substituted imidazoles. We will move beyond a simple catalog of reactions to offer field-proven insights into the causality behind experimental choices, highlighting the scope, limitations, and mechanistic underpinnings of each method. This guide is structured to provide both a strong theoretical foundation and practical, actionable protocols for the modern synthetic chemist.

Introduction: The Enduring Importance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in drug discovery.[3][4] Its prevalence in nature, most notably in the amino acid histidine, underpins its role in numerous biological processes. In pharmaceuticals, the imidazole motif is present in a wide range of drugs, including antifungal agents, antihypertensives, and anticancer therapies.[2] The development of efficient and regiocontrolled methods for the synthesis of substituted imidazoles is, therefore, a strategically critical endeavor in modern organic chemistry.[1][5] This guide will navigate the historical landscape of imidazole synthesis and chart a course through the contemporary methodologies that are shaping the future of drug development and materials science.

Classical Approaches to Imidazole Ring Construction

The foundational methods for imidazole synthesis, while sometimes limited in scope or requiring harsh conditions, remain relevant and provide a crucial understanding of the fundamental bond-forming strategies.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later explored by Bronisław Radziszewski, this multicomponent reaction is a cornerstone of imidazole synthesis.[6][7] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form a substituted imidazole.[6][8] This one-pot reaction is noted for its atom economy, incorporating all components into the final product.[7]

Mechanism and Rationale:

The reaction is generally understood to proceed in two main stages, although the exact mechanism can be complex and dependent on the specific substrates and conditions.[6][8]

-

Diimine Formation: The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[6]

-

Cyclization and Oxidation: This diimine then condenses with the aldehyde, followed by cyclization and subsequent oxidation (often aerial) to yield the aromatic imidazole ring.[6]

The choice of ammonia or a primary amine as the nitrogen source allows for the synthesis of N-unsubstituted or N-substituted imidazoles, respectively.[6]

Diagram: Debus-Radziszewski Imidazole Synthesis Workflow

References

- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. scribd.com [scribd.com]

The Multifaceted Mechanisms of Action of 2-(4-fluorophenyl)-1H-imidazole Compounds: A Technical Guide for Researchers

Introduction

The 2-(4-fluorophenyl)-1H-imidazole scaffold is a privileged chemical structure in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules.[1] Its unique electronic properties, conferred by the fluorine substitution on the phenyl ring and the inherent characteristics of the imidazole core, allow for interactions with a wide range of biological targets. This guide provides an in-depth exploration of the primary mechanisms of action associated with this class of compounds, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential. We will delve into the molecular intricacies of how these compounds modulate key signaling pathways implicated in inflammation, neurological disorders, and oncology.

Core Mechanism 1: Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

A predominant mechanism of action for many this compound derivatives is the inhibition of p38 MAP kinase, a critical enzyme in the cellular response to stress and inflammation.[2]

The Role of p38 MAP Kinase in Inflammatory Signaling

The p38 MAP kinase pathway is a central regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] External inflammatory stimuli activate a cascade of upstream kinases, leading to the phosphorylation and activation of p38. Activated p38 then phosphorylates downstream transcription factors and other proteins, resulting in the upregulation of inflammatory gene expression.

Molecular Interaction and Inhibition

Derivatives based on the imidazole scaffold are known to be competitive inhibitors at the ATP-binding site of the p38α MAP kinase.[2] The this compound core structure fits into the hydrophobic pocket of the kinase's active site. The fluorine atom can form favorable interactions, and the imidazole ring often establishes key hydrogen bonds with the hinge region of the enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. This competitive inhibition effectively blocks the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.[3]

Experimental Validation of p38 MAP Kinase Inhibition

The inhibitory activity of these compounds on p38 MAP kinase can be quantified through a series of in vitro and cell-based assays.

Table 1: Experimental Protocols for p38 MAP Kinase Inhibition

| Experiment | Methodology | Endpoint |

| In Vitro Kinase Assay | Recombinant human p38α MAP kinase is incubated with the test compound at various concentrations, a specific substrate (e.g., ATF2), and radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabel into the substrate is measured. | IC₅₀ value (concentration of the compound that inhibits 50% of the enzyme activity). |

| Cell-Based Cytokine Release Assay | Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) in the presence of the test compound. The levels of TNF-α or IL-1β in the cell supernatant are quantified by ELISA. | IC₅₀ value for cytokine release inhibition. |

| Western Blot Analysis | LPS-stimulated cells are treated with the test compound. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of downstream targets of p38, such as MAPKAPK2. | Reduction in the phosphorylation of downstream substrates. |

Core Mechanism 2: Positive Allosteric Modulation of GABA-A Receptors

A distinct and significant mechanism of action, particularly for derivatives incorporating a benzimidazole fused to the core imidazole structure, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5][6]

The GABA-A Receptor and its Role in Neurotransmission

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Positive allosteric modulators (PAMs) do not activate the receptor directly but bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx.

Molecular Interactions at the Benzodiazepine Binding Site

Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have shown that these compounds act as PAMs at the benzodiazepine binding site located at the interface between the α and γ subunits of the GABA-A receptor, specifically the α1/γ2 interface.[4][5] Molecular docking studies suggest that the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold can form key hydrogen bonds with residues such as His102 and Ser206 at this interface.[4] The fluorophenyl group contributes to favorable hydrophobic and electronic interactions within the binding pocket. This binding potentiates the GABA-induced chloride current, thereby enhancing the inhibitory tone in the nervous system.

Experimental Validation of GABA-A Receptor Modulation

The activity of these compounds as GABA-A receptor PAMs is determined through electrophysiological and binding assays.

Table 2: Experimental Protocols for GABA-A Receptor Modulation

| Experiment | Methodology | Endpoint |

| Radioligand Binding Assay | Membranes from cells expressing recombinant GABA-A receptors are incubated with a radiolabeled ligand for the benzodiazepine site (e.g., [³H]flunitrazepam) and the test compound. The displacement of the radioligand by the test compound is measured. | Kᵢ value (inhibitory constant), indicating the affinity of the compound for the binding site. |

| Two-Electrode Voltage Clamp (TEVC) Electrophysiology | Xenopus oocytes are injected with cRNAs encoding the subunits of the GABA-A receptor. The oocytes are then voltage-clamped, and the potentiation of the GABA-induced chloride current by the test compound is measured. | EC₅₀ value (concentration of the compound that produces 50% of the maximal potentiation). |

| Patch-Clamp Electrophysiology | Whole-cell patch-clamp recordings are performed on mammalian cells (e.g., HEK293) transiently or stably expressing GABA-A receptors. The effect of the test compound on GABA-gated currents is measured. | Enhancement of GABA-evoked currents. |

Core Mechanism 3: Anticancer Activity through Kinase Inhibition

Certain derivatives of the this compound core, particularly imidazol-5-ones, have demonstrated promising anticancer activity through the inhibition of key kinases involved in tumor growth and angiogenesis.[7][8]

Targeting VEGFR-2 and CDK2A in Cancer

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Cyclin-dependent kinase 2A (CDK2A) is a key regulator of the cell cycle, and its dysregulation is a common feature of many cancers, leading to uncontrolled cell proliferation.

Inhibition of Kinase Activity and Cytotoxic Effects

Derivatives of 2-(4-fluorophenyl) imidazol-5-one have been shown to exhibit potent inhibitory activity against both VEGFR-2 and CDK2A.[7][8] This dual inhibition leads to a synergistic anticancer effect by simultaneously halting the blood supply to the tumor and directly inhibiting the proliferation of cancer cells. The cytotoxic effects of these compounds have been demonstrated against various cancer cell lines, including Hela, MCF-7, PC3, and HCT-116.[7][8]

Experimental Validation of Anticancer Activity

The anticancer properties of these compounds are evaluated through a combination of enzyme inhibition and cell-based cytotoxicity assays.

Table 3: Experimental Protocols for Anticancer Activity

| Experiment | Methodology | Endpoint |

| In Vitro Kinase Inhibition Assays | Recombinant VEGFR-2 and CDK2A enzymes are used in separate assays with their respective substrates and ATP. The inhibitory effect of the test compounds is measured. | IC₅₀ values for each kinase. |

| Cell Viability/Cytotoxicity Assay | Cancer cell lines are treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours). Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo. | IC₅₀ or GI₅₀ values (concentration for 50% inhibition of cell growth). |

| Cell Cycle Analysis | Cancer cells treated with the test compound are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). | Cell cycle arrest at a specific phase. |

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives have been shown to act through at least three distinct and clinically relevant mechanisms of action: inhibition of p38 MAP kinase for anti-inflammatory applications, positive allosteric modulation of GABA-A receptors for neurological conditions, and dual inhibition of VEGFR-2 and CDK2A for anticancer therapy. This guide has outlined the fundamental principles of these mechanisms, supported by experimental protocols for their validation. Further research into the structure-activity relationships of this compound class will undoubtedly uncover new therapeutic opportunities and refine our understanding of their molecular interactions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential of 2-(4-fluorophenyl)-1H-imidazole Analogs

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-fluorophenyl)-1H-imidazole scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets. This technical guide provides an in-depth analysis of the most promising therapeutic avenues for analogs of this compound, moving beyond a superficial overview to deliver actionable insights for drug development professionals. We will dissect the mechanistic underpinnings of these compounds in oncology, inflammation, and neuroscience, presenting not just the "what" but the "why" behind their activity. This document is structured to serve as a practical roadmap, complete with detailed experimental protocols and quantitative data to empower researchers to validate and expand upon these findings.

Introduction: The Strategic Advantage of the Imidazole Core

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a cornerstone of many biologically active molecules, including naturally occurring compounds like histamine and histidine.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing targeted therapeutics.[2] The incorporation of a 2-(4-fluorophenyl) substituent further enhances the drug-like properties of these molecules, often improving metabolic stability and target affinity.[3] This guide will explore three validated and highly promising therapeutic targeting opportunities for analogs built upon this core structure.

Anticancer Applications: Dual Inhibition of Angiogenesis and Cell Cycle Progression

A significant body of evidence points to the potential of this compound analogs as potent anticancer agents. Their mechanism of action in this domain is multifaceted, with two key targets emerging as particularly vulnerable: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A).

Mechanism of Action: Choking Off the Tumor's Lifeline and Halting Proliferation

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a primary mediator of this process.[4][5] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[6][7] Specific 2-(4-fluorophenyl) imidazol-5-one analogs have demonstrated potent inhibitory activity against VEGFR-2, effectively cutting off the tumor's blood supply.[8][9][10]

CDK2A Pathway Modulation: Uncontrolled cell proliferation is a hallmark of cancer. The cell cycle is tightly regulated by a family of cyclin-dependent kinases (CDKs).[11] The CDKN2A gene encodes for the p16INK4a protein, a tumor suppressor that inhibits CDK4 and CDK6, thereby preventing the cell from progressing from the G1 to the S phase of the cell cycle.[2][11][12] While the initial search results mention CDK2A, the primary mechanism of p16 is the inhibition of CDK4/6, leading to cell cycle arrest. Some 2-(4-fluorophenyl) imidazol-5-one analogs have shown the ability to inhibit CDK2A, suggesting they can restore cell cycle control and halt tumor growth.[8][9][10]

Quantitative Data: Potency of Imidazole Analogs

The following table summarizes the in vitro inhibitory activity of promising 2-(4-fluorophenyl) imidazol-5-one analogs against VEGFR-2 and CDK2A.[8][9][10]

| Compound | Target | IC50 |

| Compound 6 | VEGFR-2 | 67 nM |

| Compound 26 | CDK2A | 0.66 µM |

Data sourced from Yasmin A. Abo-Elanwar, et al. (2019).[8][9][10]

Signaling Pathway Diagrams

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Caption: Simplified Cell Cycle Regulation by CDKN2A (p16) and Potential Influence of Imidazole Analogs.

Experimental Protocols

VEGFR-2 Kinase Assay (In Vitro)

-

Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase activity.

-

Materials: Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, test compound, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the this compound analog.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., Hela, MCF-7, PC3, HCT-116), cell culture medium, 96-well plates, MTT solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analog for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Anti-inflammatory Potential: Modulating Macrophage Polarization

Chronic inflammation is a key driver of numerous diseases. A novel and promising therapeutic strategy involves modulating the phenotype of macrophages, key cells of the innate immune system.

Mechanism of Action: Shifting the Balance from Pro- to Anti-inflammatory

Macrophages can exist in a spectrum of activation states, with the pro-inflammatory M1 and the anti-inflammatory M2 phenotypes representing the two extremes.[13] A specific fluorophenyl-substituted imidazole, methyl 1-allyl-2-(4-fluorophenyl)-5-phenyl-1H-imidazole-4-acetate, has been shown to induce a shift from the M1 to the M2 phenotype.[14] This repolarization is associated with a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and an increase in anti-inflammatory cytokines (e.g., IL-10, IL-4).[14] This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[15][16][17]

Signaling Pathway Diagram

Caption: Macrophage Polarization and the Immunomodulatory Effect of Imidazole Analogs.

Experimental Protocol: In Vitro Macrophage Polarization Assay

-

Objective: To evaluate the effect of a test compound on the polarization of macrophages.

-

Materials: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7), cell culture medium, M-CSF (for BMDM differentiation), polarizing stimuli (LPS and IFN-γ for M1; IL-4 for M2), test compound, and reagents for analysis (e.g., ELISA kits for cytokines, flow cytometry antibodies for surface markers).[18][19][20]

-

Procedure:

-

Macrophage Differentiation (for BMDMs): Culture bone marrow cells with M-CSF for 7 days to generate M0 macrophages.

-

Polarization: Plate the M0 macrophages and treat with one of the following for 24-48 hours:

-

Control (medium only)

-

M1 polarization: LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL)

-

M2 polarization: IL-4 (e.g., 20 ng/mL)

-

Test conditions: M1 or M2 stimuli + various concentrations of the this compound analog.

-

-

Analysis of M1/M2 Markers:

-

Cytokine Secretion: Collect the cell culture supernatant and measure the concentration of M1 cytokines (TNF-α, IL-6) and M2 cytokines (IL-10) using ELISA.

-

Surface Marker Expression: Harvest the cells and analyze the expression of M1 markers (e.g., CD86) and M2 markers (e.g., CD206) by flow cytometry.

-

Gene Expression: Extract RNA from the cells and perform qRT-PCR to measure the expression of M1 genes (e.g., Nos2) and M2 genes (e.g., Arg1).

-

-

Neurological Applications: Positive Allosteric Modulation of GABA-A Receptors

The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a well-established target for treating anxiety, insomnia, and seizure disorders.[21]

Mechanism of Action: Enhancing Inhibitory Neurotransmission

Certain 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogs act as positive allosteric modulators (PAMs) at the α1β2γ2 subtype of the GABA-A receptor.[3][22][23] As PAMs, they do not activate the receptor directly but bind to a site distinct from the GABA binding site (the benzodiazepine site) and enhance the effect of GABA.[21] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[24][25] These analogs offer the potential for improved metabolic stability and reduced hepatotoxicity compared to existing GABA-A receptor modulators.[3][22][23]

Experimental Workflow Diagram

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Cyclin-dependent kinase inhibitor-2A (CDKN2A) | Research Starters | EBSCO Research [ebsco.com]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. japsonline.com [japsonline.com]

- 9. Synthesis and Biological Evaluation of New 2-(4-Fluorophenyl) Imidazol-5-ones as Anticancer Agents | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 10. researchgate.net [researchgate.net]

- 11. CDKN2A - Wikipedia [en.wikipedia.org]

- 12. CDKN2A gene: MedlinePlus Genetics [medlineplus.gov]

- 13. Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. raybiotech.com [raybiotech.com]

- 17. cusabio.com [cusabio.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 21. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Bioactive Potential: A Pharmacophore-Based Exploration of 2-(4-fluorophenyl)-1H-imidazole

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The 2-(4-fluorophenyl)-1H-imidazole scaffold represents a privileged structural motif in medicinal chemistry, forming the core of molecules with a diverse range of biological activities, including but not limited to, positive allosteric modulation of GABA-A receptors and inhibition of key oncological targets such as VEGFR-2 and CDK2A.[1][2] This in-depth technical guide provides a comprehensive exploration of the pharmacophoric features of this core structure. We will dissect the essential chemical functionalities and their spatial arrangements that are critical for molecular recognition and biological activity. This guide will navigate through the process of generating and validating a pharmacophore hypothesis for this scaffold, offering both computational and experimental workflows. By integrating principles of ligand-based and structure-based drug design, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage the this compound core in the design of novel therapeutics.

Introduction: The Significance of the this compound Core

The imidazole ring is a versatile five-membered heterocycle that is a common feature in numerous biologically active compounds and natural products.[3] Its electron-rich nature allows it to engage in various non-covalent interactions, including hydrogen bonding and metal coordination.[4] The substitution of a phenyl group at the 2-position introduces a hydrophobic element that can participate in aromatic interactions, while the imidazole itself can act as a hydrogen bond donor or acceptor.[5]

The introduction of a fluorine atom at the para-position of the phenyl ring is a strategic modification in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius can significantly alter the physicochemical properties of a molecule, such as its pKa, metabolic stability, and binding affinity, without introducing significant steric hindrance.[6][7] Specifically, the 4-fluorophenyl moiety can enhance metabolic stability and modulate ligand-receptor interactions through favorable electrostatic or hydrophobic contacts.[8]

Derivatives of this compound have demonstrated significant therapeutic potential. For instance, 2-(4-fluorophenyl)-1H-benzo[d]imidazole has been identified as a promising template for metabolically robust positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor.[1][9] Furthermore, imidazolone derivatives incorporating the 2-(4-fluorophenyl)imidazole core have shown potent anticancer activity, with inhibitory effects on targets like VEGFR-2 and CDK2A.[2] This diverse bioactivity underscores the importance of understanding the core pharmacophoric features of this scaffold.

Postulating a Pharmacophore Hypothesis for this compound

Given the absence of a singular, universally defined pharmacophore for this core, we can postulate a hypothetical model based on the known biological activities and structure-activity relationship (SAR) data from the literature. This process involves identifying the key chemical features responsible for molecular recognition at different biological targets.

The proposed pharmacophore for the this compound core comprises the following key features:

-

One Aromatic Ring (AR): The 4-fluorophenyl group serves as a crucial hydrophobic and aromatic feature, likely engaging in π-π stacking or hydrophobic interactions within the binding pocket of target proteins.

-

One Hydrogen Bond Donor (HBD): The N-H of the imidazole ring is a potential hydrogen bond donor, critical for anchoring the molecule to a specific site on the receptor.

-

One Hydrogen Bond Acceptor (HBA): The sp2 hybridized nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor.

-

One Hydrophobic Feature (HY): The entire phenyl-imidazole scaffold contributes to the overall hydrophobicity, which is a key driver for binding to many protein targets.

-

One Halogen Bond Acceptor (X): The fluorine atom can act as a weak hydrogen bond acceptor or engage in other electrostatic interactions, contributing to binding affinity and selectivity.[3][4]

The spatial arrangement of these features is critical. The imidazole and phenyl rings are not coplanar, and the dihedral angle between them will influence the overall 3D shape of the molecule and its fit within a binding site.[10]

Computational Workflow for Pharmacophore Model Generation and Validation

A robust computational workflow is essential to refine and validate our postulated pharmacophore. This involves both ligand-based and structure-based approaches.

Ligand-Based Pharmacophore Modeling

This approach is particularly useful when a set of active molecules is known, but the 3D structure of the target is unavailable.[10]

Experimental Protocol: Ligand-Based Pharmacophore Generation

-

Training Set Selection: Compile a set of at least 15-20 structurally diverse molecules containing the this compound core with known and varied biological activities (e.g., IC50 or Ki values) against a specific target.[11]

-

Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set to account for molecular flexibility.

-

Feature Mapping: Identify the key pharmacophoric features (HBA, HBD, AR, HY, etc.) for each conformer.

-

Model Generation: Utilize software like Discovery Studio, MOE, or LigandScout to align the conformers and generate multiple pharmacophore hypotheses that are common to the most active molecules.[10]

-

Model Scoring and Selection: The generated models are scored based on their ability to correctly map the active compounds. The best model is typically the one that best explains the SAR of the training set.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach can provide a more accurate pharmacophore model.[12]

Experimental Protocol: Structure-Based Pharmacophore Generation

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., GABA-A receptor, VEGFR-2) from the Protein Data Bank (PDB). Prepare the protein by adding hydrogens, assigning protonation states, and minimizing the structure.

-

Binding Site Identification: Define the active site of the protein, typically where a co-crystallized ligand is bound.

-

Interaction Mapping: Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein and a known active ligand (ideally one containing the this compound core).

-

Pharmacophore Generation: Based on the identified interactions, generate a pharmacophore model that represents the complementary features of the binding pocket.[13]

-

Model Refinement: Refine the generated pharmacophore by considering excluded volumes to represent the steric constraints of the binding site.

Pharmacophore Model Validation

Validation is a critical step to ensure the predictive power of the generated pharmacophore model.[14]

Experimental Protocol: Pharmacophore Model Validation

-

Test Set Validation: Use a test set of known active and inactive compounds (not used in model generation) to assess the model's ability to distinguish between them.[14]

-

Decoy Set Screening: Screen a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different) to evaluate the model's specificity.

-

Fischer's Randomization Test: Scramble the activity data of the training set and generate new pharmacophore hypotheses. A statistically significant difference between the original and scrambled models indicates a robust initial model.[11]

-

Receiver Operating Characteristic (ROC) Curve Analysis: Plot the true positive rate against the false positive rate to assess the model's overall performance.[14]

Diagram: Computational Pharmacophore Workflow

Caption: A generalized workflow for pharmacophore model generation and validation.

Experimental Validation of the Pharmacophore Hypothesis

Computational models must be validated through experimental testing. The following section outlines key experiments to confirm the proposed pharmacophore for this compound.

Synthesis of Analogs

A focused library of analogs should be synthesized to probe the importance of each pharmacophoric feature.

-

Modification of the Aromatic Ring: Synthesize analogs with different substitutions on the phenyl ring (e.g., electron-donating, electron-withdrawing groups) or replace the phenyl ring with other aromatic or heteroaromatic systems.

-

Probing the Hydrogen Bond Donor: N-alkylation or N-acylation of the imidazole ring will block the HBD capability, allowing for an assessment of its importance.

-

Investigating the Hydrogen Bond Acceptor: Bioisosteric replacement of the imidazole ring with other five-membered heterocycles like 1,2,3-triazole or oxadiazole can probe the role of the HBA.[2][15][16]

-

Evaluating the Role of Fluorine: Synthesize analogs with hydrogen, chlorine, or a methyl group at the 4-position of the phenyl ring to understand the specific contribution of the fluorine atom.

In Vitro Biological Assays

The synthesized analogs should be tested in relevant in vitro assays to determine their biological activity.

-

For GABA-A Receptor Modulators:

-

Radioligand Binding Assays: To determine the binding affinity of the compounds to the benzodiazepine binding site on the GABA-A receptor.[17]

-

Electrophysiology (e.g., Two-Electrode Voltage Clamp): To measure the potentiation of GABA-induced chloride currents in oocytes expressing specific GABA-A receptor subtypes.[1]

-

-

For Anticancer Agents (VEGFR-2/CDK2A Inhibitors):

-

Enzyme Inhibition Assays: To directly measure the inhibitory activity of the compounds against purified VEGFR-2 or CDK2A kinases.[2]

-

Cell-Based Proliferation Assays: To assess the cytotoxic effects of the compounds on cancer cell lines that are dependent on VEGFR-2 or CDK2A signaling.

-

Data Analysis and SAR Refinement